2-(3,5-Dimethoxybenzoyl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

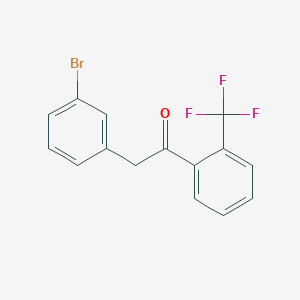

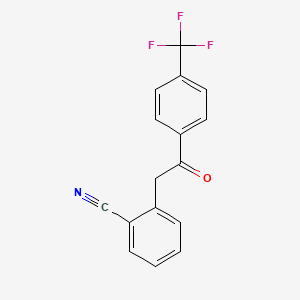

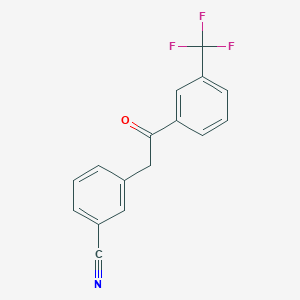

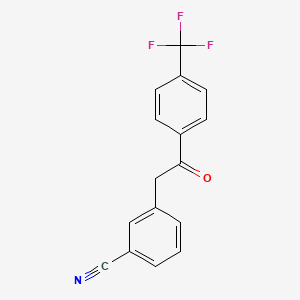

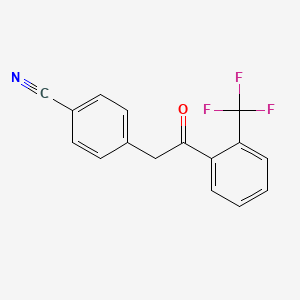

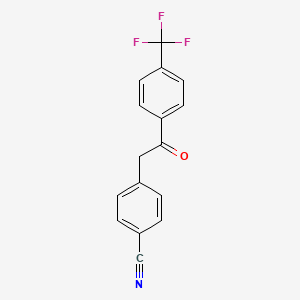

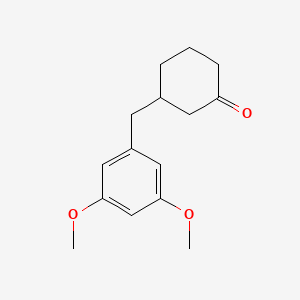

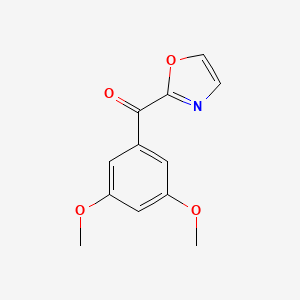

“2-(3,5-Dimethoxybenzoyl)oxazole” is a chemical compound with the linear formula C12H11NO2 . It has a molecular weight of 201.22 . This compound is part of the oxazole family, which is a class of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing oxazole-based molecules is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) . This reaction has been found to be highly efficient and has a broad substrate scope .

Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethoxybenzoyl)oxazole” includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)11(14)12-13-3-4-15-12/h3-7H,1-2H3 .

科学研究应用

Synthesis and Chemical Properties

- Oxazole derivatives, including 2-(3,5-Dimethoxybenzoyl)oxazole, play a crucial role in the synthesis of pharmacologically significant compounds. For instance, oxazole-containing coupling partners are used in displacement reactions with oxygen nucleophiles in drug development programs (Rizzo et al., 2000).

- The synthesis of fused pyridine-and oxazole-polycyclic systems from 10-(methoxyimino)phenanthren-9-one showcases the versatility of oxazole derivatives in forming complex chemical structures (Nicolaides et al., 1989).

Biological and Medicinal Applications

- Oxazole compounds, including those similar to 2-(3,5-Dimethoxybenzoyl)oxazole, display a wide range of biological activities, making them valuable in medicinal drug research. Their ability to bind with various enzymes and receptors in biological systems is noteworthy (Zhang et al., 2018).

- The transformation of oxazole and thiazole molecules to heterocyclic carbenes demonstrates the chemical reactivity and potential application of oxazole derivatives in various chemical reactions (Ruiz & Perandones, 2009).

Photophysical and Photochemical Properties

- Oxazole derivatives have been explored in the field of photochemistry. For instance, the photoelectron angular distribution study of isoxazoles, closely related to oxazoles, provides insights into the photophysical properties of these compounds (Kobayashi et al., 1982).

- A novel imaging system using dye-sensitized photooxidation of oxazole groups attached to a polymer backbone demonstrates the potential application of oxazole derivatives in material sciences and imaging technologies (Ito et al., 1993).

未来方向

Oxazole and its derivatives, including “2-(3,5-Dimethoxybenzoyl)oxazole”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely focus on the synthesis of diverse oxazole derivatives and their potential applications in the treatment of various diseases .

属性

IUPAC Name |

(3,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-5-8(6-10(7-9)16-2)11(14)12-13-3-4-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSSAIKTKAACQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=NC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642120 |

Source

|

| Record name | (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethoxybenzoyl)oxazole | |

CAS RN |

898784-40-2 |

Source

|

| Record name | (3,5-Dimethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。